molecular formula C15H20F3NO2S B2428519 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1798538-15-4

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2428519
CAS No.: 1798538-15-4
M. Wt: 335.39
InChI Key: FPZUABZOHGTYKB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C15H20F3NO2S and its molecular weight is 335.39. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO2S/c1-14(21,10-22-2)9-19-13(20)8-5-11-3-6-12(7-4-11)15(16,17)18/h3-4,6-7,21H,5,8-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZUABZOHGTYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H13F3N2O4S
  • Molecular Weight : 320.30 g/mol

The presence of a trifluoromethyl group and a methylthio moiety suggests potential interactions with biological targets, particularly in drug design.

Research indicates that compounds with similar structures often interact with specific biological pathways, including:

  • G Protein-Coupled Receptors (GPCRs) : Many drugs target GPCRs, which play crucial roles in cell signaling. The compound may modulate these receptors, influencing various physiological responses .
  • Enzymatic Inhibition : The presence of functional groups in the compound suggests it may inhibit specific enzymes involved in metabolic pathways or disease processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds. For instance, a related series of compounds demonstrated efficacy against various viruses, including hepatitis C and influenza . The specific IC50 values indicate the concentration required to inhibit viral replication by 50%.

CompoundVirus TargetIC50 (µM)
Molecule AHCV0.35
Molecule BInfluenza0.26

This suggests that this compound could exhibit similar antiviral properties.

Cytotoxicity Studies

Evaluating cytotoxicity is essential to determine the safety profile of any new compound. Preliminary studies show that compounds within this class exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .

Case Studies

  • Study on Antiviral Efficacy : A study investigated the antiviral properties of related compounds against the influenza virus. Results indicated significant inhibition at low concentrations without notable cytotoxic effects on human cell lines .
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of similar derivatives. These studies revealed promising results in reducing viral load and improving survival rates in infected subjects .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Key steps include:

  • Step 1 : Coupling 4-(trifluoromethyl)phenylpropanoic acid derivatives with 2-hydroxy-2-methyl-3-(methylthio)propylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Step 2 : Use of anhydrous solvents (e.g., dichloromethane) and temperature control (0–25°C) to minimize side reactions.
  • Purification : Column chromatography or recrystallization with solvents like ethyl acetate/hexane to achieve >95% purity. Analytical validation via HPLC and NMR is critical .

Q. How can the molecular structure of this compound be rigorously validated?

Structural confirmation requires a combination of spectroscopic and computational methods:

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to assign proton environments and carbon backbones. For example, the trifluoromethyl group (δ\delta ~120–125 ppm in 19F ^{19}\text{F}-NMR) and methylthio protons (δ\delta ~2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ ion).
  • Computational Modeling : DFT calculations (e.g., Gaussian09) to predict bond angles and compare with crystallographic data (if available) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Methodological solutions include:

  • Standardized Solvent Controls : Use DMSO at <0.1% to avoid cytotoxicity artifacts.
  • Dose-Response Curves : Quantify EC50_{50}/IC50_{50} values across multiple replicates.
  • Target-Specific Assays : Compare activity against isolated enzymes (e.g., kinase inhibition) versus cellular models to distinguish direct vs. indirect effects .

Q. How can the compound’s reactivity with biological thiols (e.g., glutathione) be characterized?

The methylthio (-SCH3_3) group may participate in redox reactions. Experimental approaches:

  • Thiol Reactivity Assays : Incubate with glutathione (GSH) at physiological pH (7.4) and monitor adduct formation via LC-MS/MS.
  • Kinetic Studies : Measure reaction rates under varying GSH concentrations to determine kobsk_{\text{obs}}.
  • Computational Docking : Predict binding interactions with cysteine residues in target proteins (e.g., AutoDock Vina) .

Q. What advanced spectroscopic techniques elucidate its degradation pathways under physiological conditions?

  • Stability Studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
  • LC-HRMS : Identify degradation products (e.g., hydrolysis of the amide bond or oxidation of -SCH3_3 to sulfoxide).
  • EPR Spectroscopy : Detect radical intermediates during light-induced degradation .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters
Synthetic Optimization EDC/HOBt coupling, chromatographySolvent polarity, reaction time, catalyst loading
Structural Validation 19F^{19}\text{F}-NMR, HRMSDeuterated solvents, spectral resolution
Biological Activity Dose-response assays, enzyme kineticsCell viability controls, ZZ'-factor validation
Degradation Analysis LC-HRMS, Arrhenius kineticsTemperature, pH, ionic strength

Key Challenges and Solutions

  • Challenge : Low aqueous solubility limits in vivo testing.
    Solution : Derivatization (e.g., PEGylation) or formulation in cyclodextrin-based carriers .
  • Challenge : Off-target effects due to trifluoromethyl group’s electrophilicity.
    Solution : Structure-activity relationship (SAR) studies with analogs lacking the -CF3_3 group .

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